
Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a quinoline ring system with a hydroxyl group at the fourth position and a methyl group at the second position. It is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of quinaldine (2-methylquinoline) under specific conditions to yield the desired tetrahydroquinoline derivative . Another approach includes the regioselective 1,4-phosphorylation of N-Cbz quinolin-4(1H)-one using diethyl phosphite or ethyl phenylphosphinate, followed by high diastereoselective reduction .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using catalysts such as palladium or platinum on carbon. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form quinoline derivatives or reduced to yield different tetrahydroquinoline isomers .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-4-one derivatives, while reduction can produce different stereoisomers of tetrahydroquinoline .
Scientific Research Applications
Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology, it is used to study the effects of tetrahydroquinoline derivatives on biological systems. Additionally, it is used in the industry for the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of the CDK5/p25 complex, which is involved in the hyperphosphorylation of tau protein. This inhibition is relevant for the treatment of neurodegenerative diseases . The compound’s effects are mediated through its binding to specific enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds such as 1,2,3,4-tetrahydroisoquinoline and 4-hydroxy-2-quinolone. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 1,2,3,4-tetrahydroisoquinoline is known for its neuroprotective properties, while 4-hydroxy-2-quinolone exhibits antimicrobial activity .
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 4-Hydroxy-2-quinolone
- 2-Methylquinoline
- Quinoline-4-one derivatives
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,10-12H,6H2,1H3/t7-,10+/m1/s1 |
InChI Key |
IFQVLAITGJIHRS-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1)O |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


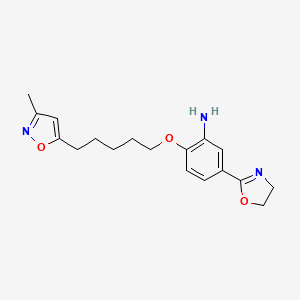
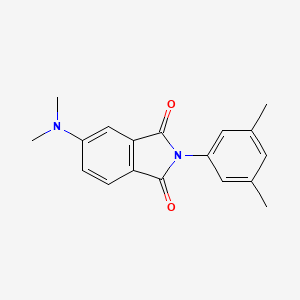

![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
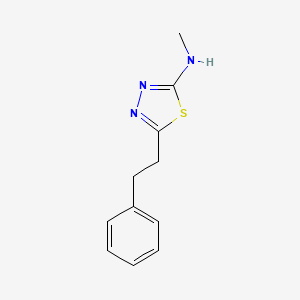
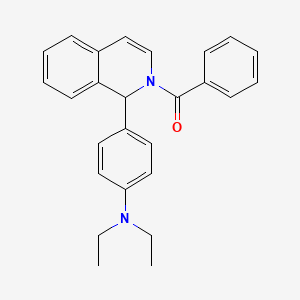
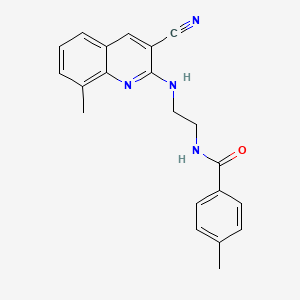

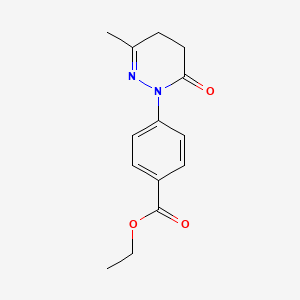

![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
